![molecular formula C22H29N5 B2708767 5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 896843-82-6](/img/structure/B2708767.png)
5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that often serve as organic synthesis intermediates and pharmaceutical intermediates . They can be used in laboratory research processes and chemical production processes .
Synthesis Analysis
While specific synthesis methods for your compound were not found, similar compounds such as N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and evaluated for their antitumor activities . The structures of these synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .Scientific Research Applications
Antitumor Activity
This compound has been investigated for its potential antitumor properties. In a study, a related derivative (N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamide) exhibited growth inhibition in HeLa cells by disrupting cell division cycles . Further research could explore its mechanism of action and efficacy against other cancer cell lines.
Future Directions
properties
IUPAC Name |
5-tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-5-25-11-13-26(14-12-25)20-15-19(22(2,3)4)24-21-18(16-23-27(20)21)17-9-7-6-8-10-17/h6-10,15-16H,5,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBENFEBOWMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-7-(4-ethylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
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